molecular formula C7H11NO2 B14315586 1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one CAS No. 107557-35-7

1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one

Cat. No.: B14315586
CAS No.: 107557-35-7
M. Wt: 141.17 g/mol
InChI Key: BHFHYNZAFWZYIQ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane with an acylating agent such as acetyl chloride in the presence of a base like pyridine. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce oxazole alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole: The parent compound of the oxazole family.

    2,4-Dimethyl-1,3-oxazole: A similar compound with different substituents on the oxazole ring.

    1,3-Oxazolidine: A related heterocyclic compound with a different ring structure.

Uniqueness

1-(2,2-Dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other oxazole derivatives.

Properties

CAS No.

107557-35-7

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-oxazol-3-yl)ethanone

InChI

InChI=1S/C7H11NO2/c1-6(9)8-4-5-10-7(8,2)3/h4-5H,1-3H3

InChI Key

BHFHYNZAFWZYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=COC1(C)C

Origin of Product

United States

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